molecular formula C14H13Cl2N B12092625 1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-amine

1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-amine

Cat. No.: B12092625
M. Wt: 266.2 g/mol
InChI Key: NELWDNDYEHSSJJ-UHFFFAOYSA-N
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Description

1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-amine is an organic compound characterized by the presence of a dichlorophenyl group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-dichlorobenzene and benzene.

    Friedel-Crafts Alkylation: The initial step involves a Friedel-Crafts alkylation reaction where 3,4-dichlorobenzene reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form 1-(3,4-dichlorophenyl)benzene.

    Reduction: The resulting product undergoes a reduction reaction using a reducing agent like lithium aluminum hydride (LiAlH₄) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH₄) can convert the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles like NH₃ or RSH in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amines or thiols.

Scientific Research Applications

1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Materials Science: The compound is studied for its properties as a building block in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-amine exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)ethan-1-amine: Similar structure but lacks the additional phenyl ring.

    1-(4-Chlorophenyl)ethan-1-amine: Contains only one chlorine atom and a single phenyl ring.

Uniqueness

1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-amine is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H13Cl2N

Molecular Weight

266.2 g/mol

IUPAC Name

1-[4-(3,4-dichlorophenyl)phenyl]ethanamine

InChI

InChI=1S/C14H13Cl2N/c1-9(17)10-2-4-11(5-3-10)12-6-7-13(15)14(16)8-12/h2-9H,17H2,1H3

InChI Key

NELWDNDYEHSSJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl)N

Origin of Product

United States

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